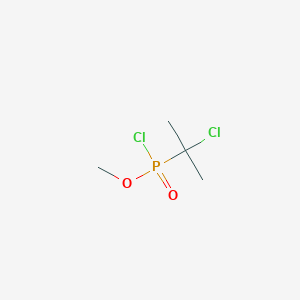
Methyl (2-chloropropan-2-yl)phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-chloropropan-2-yl)phosphonochloridate is an organophosphorus compound with the molecular formula C4H9Cl2O2P It is a derivative of phosphonic acid and is characterized by the presence of both methyl and 2-chloropropan-2-yl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloropropan-2-yl)phosphonochloridate typically involves the reaction of methyl phosphonic dichloride with 2-chloropropan-2-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methyl phosphonic dichloride+2-chloropropan-2-ol→Methyl (2-chloropropan-2-yl)phosphonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-chloropropan-2-yl)phosphonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent, and the reaction is usually conducted at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphonates.
Hydrolysis: The major products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2-chloropropan-2-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (2-chloropropan-2-yl)phosphonochloridate involves its interaction with nucleophiles, leading to the formation of substituted phosphonates. The compound can act as an electrophile due to the presence of the phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Comparación Con Compuestos Similares
Methyl (2-chloropropan-2-yl)phosphonochloridate can be compared with other organophosphorus compounds such as:
Methylphosphonic dichloride: Lacks the 2-chloropropan-2-yl group and has different reactivity.
2-Chloropropan-2-ylphosphonic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Dimethyl methylphosphonate: Contains two methyl groups instead of the 2-chloropropan-2-yl group, resulting in different applications and reactivity.
Propiedades
Número CAS |
110520-63-3 |
|---|---|
Fórmula molecular |
C4H9Cl2O2P |
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
2-chloro-2-[chloro(methoxy)phosphoryl]propane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-4(2,5)9(6,7)8-3/h1-3H3 |
Clave InChI |
GEWNLNCDIVVRNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(P(=O)(OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


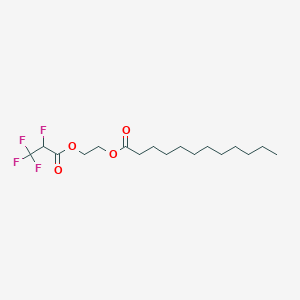
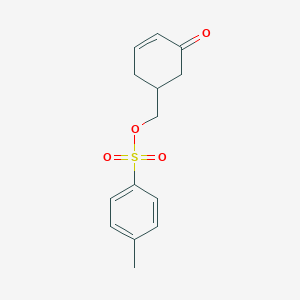
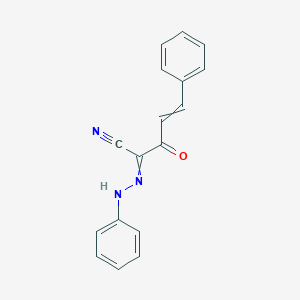
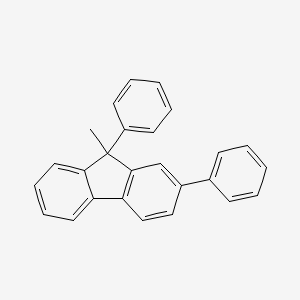
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

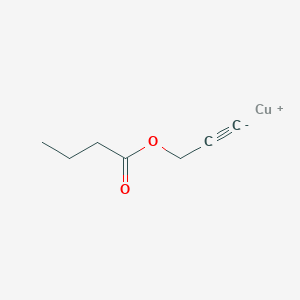
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

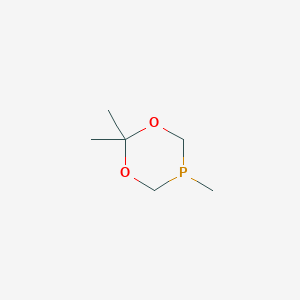

![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
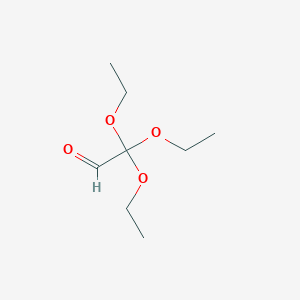
![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
